N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzenesulfonamide
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Overview
Description
N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzenesulfonamide is a complex organic compound that belongs to the class of pyridazine derivatives Pyridazine is a heterocyclic aromatic organic compound with two nitrogen atoms at positions 1 and 2 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzenesulfonamide typically involves multiple steps, starting with the preparation of the pyridazine core. One common method involves the cyclization of hydrazine derivatives with diketones or ketoesters. The piperidine moiety is then introduced through nucleophilic substitution reactions. The final step involves the sulfonation of the phenyl ring to introduce the benzenesulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and solvent conditions. Catalysts and reagents used in the synthesis are also carefully selected to ensure the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the nitrogen-containing heterocycle or the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and organometallic compounds (Grignard reagents) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups.
Scientific Research Applications
N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzenesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors and signaling pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds such as pyridazinone and pyridazine-based drugs share structural similarities and pharmacological activities.
Sulfonamides: Other sulfonamide compounds, like sulfanilamide, have similar functional groups and are used in various therapeutic applications.
Uniqueness
N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzenesulfonamide is unique due to its combination of the pyridazine core with the piperidine and benzenesulfonamide groups. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c26-28(27,19-10-3-1-4-11-19)24-18-9-7-8-17(16-18)20-12-13-21(23-22-20)25-14-5-2-6-15-25/h1,3-4,7-13,16,24H,2,5-6,14-15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXXACSZIOLYNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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